Diisopentyl ether
Description
Chemical Identity: Diisopentyl ether (CAS No. 544-01-4), also known as isoamyl ether or di-3-methylbutyl ether, is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol . It is a branched-chain ether, structurally characterized by two isopentyl (3-methylbutyl) groups linked via an oxygen atom.
Properties
IUPAC Name |
3-methyl-1-(3-methylbutoxy)butane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZGPSLYZOOYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052198 | |
| Record name | Di-iso-amyl ether | |
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Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Merck Index] | |
| Record name | Butane, 1,1'-oxybis[3-methyl- | |
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| Record name | Di-iso-amyl ether | |
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Boiling Point |
172.5 °C | |
| Record name | DI-ISO-AMYL ETHER | |
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Solubility |
MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Water solubility of 200 mg/l, Very soluble in acetone, chloroform, ethyl ether | |
| Record name | DI-ISO-AMYL ETHER | |
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Density |
0.7777 @ 12 °C/4 °C | |
| Record name | DI-ISO-AMYL ETHER | |
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Vapor Pressure |
1.4 [mmHg], 1.4 mm Hg at 25 °C | |
| Record name | Di-iso-amyl ether | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
544-01-4 | |
| Record name | Diisoamyl ether | |
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| Record name | Di-iso-amyl ether | |
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| Record name | Diisopentyl ether | |
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| Record name | DIISOAMYL ETHER | |
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Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) is typically employed at 5–10% v/v relative to the alcohol.
-
Temperature : The reaction proceeds under reflux conditions (160–180°C), with optimal yields achieved at 170°C.
-
Time : Completion requires 4–6 hours, though extended durations may lead byproduct formation (e.g., alkenes).
A representative protocol involves heating 100 mL of isopentyl alcohol with 5 mL of H₂SO₄ at 170°C for 5 hours, yielding 65–70% this compound after purification.
Byproduct Mitigation
-
Water Removal : Azeotropic distillation using Dean-Stark traps enhances yield by shifting equilibrium toward ether formation.
-
Temperature Control : Maintaining temperatures below 180°C minimizes alkene formation via β-elimination.
Williamson Ether Synthesis
Williamson ether synthesis offers an alternative route, particularly for laboratories requiring higher stereochemical control. This two-step process involves alkoxide formation followed by nucleophilic substitution.
Stepwise Procedure
-
Alkoxide Generation :
Isopentyl alcohol is deprotonated using sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF): -
Alkylation :
The alkoxide reacts with isopentyl bromide under reflux:
Performance Metrics
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability, often employing heterogeneous catalysts in continuous-flow reactors. A patented approach for analogous ethers involves vapor-phase dehydration over solid acid catalysts (e.g., γ-alumina or zeolites) at 200–250°C.
Key Process Parameters
| Parameter | Value |
|---|---|
| Catalyst | γ-Al₂O₃ (surface area: 200 m²/g) |
| Temperature | 220°C |
| Pressure | 1–5 bar |
| Space Velocity | 2–4 h⁻¹ |
| Conversion per Pass | 50–60% |
Purification Strategies
-
Extractive Distillation : Utilizes high-boiling solvents (e.g., ethylene glycol) to separate this compound from unreacted alcohol and water.
-
Fractional Distillation : Achieves >95% purity with boiling point cut points of 172–174°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Acid-Catalyzed | 65–70 | 90–95 | Moderate | Low |
| Williamson Synthesis | 75–85 | >99 | Low | High |
| Industrial Catalytic | 50–60 | 95–98 | High | Medium |
Trade-offs :
-
Acid-Catalyzed : Cost-effective but limited by byproducts.
-
Williamson : High purity but unsuitable for bulk production.
-
Industrial : Balances yield and scalability but requires specialized equipment.
Advanced Purification Techniques
Column Chromatography
Chemical Reactions Analysis
Types of Reactions: Diisopentyl ether undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, although it is relatively resistant to mild oxidizing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of different ether derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to isopentyl alcohol.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Different ether derivatives.
Hydrolysis: Isopentyl alcohol
Scientific Research Applications
Solvent in Chemical Processes
Diisopentyl ether is widely utilized as a solvent in chemical reactions due to its ability to dissolve a range of organic compounds. Its low volatility and high boiling point make it suitable for high-temperature reactions without significant evaporation losses.
Coating and Semiconductor Industries
In the semiconductor industry, this compound serves as a solvent in coating products, particularly in closed processes where precision is critical. It is employed in the formulation of coatings that require specific viscosity and drying characteristics .
Extraction Techniques
This compound has been studied for its effectiveness in extraction techniques, particularly in separating polar organic compounds from aqueous solutions. This property is critical in fields such as environmental chemistry and biochemistry, where selective extraction of compounds is often necessary .
Green Chemistry Initiatives
With the growing emphasis on environmentally friendly practices, this compound is being explored as a greener alternative to traditional solvents in various chemical processes. Its use aligns with the principles of green chemistry, promoting safer and more sustainable chemical practices .
Study on Solvent Efficacy
A study conducted on the solvent properties of this compound demonstrated its effectiveness in extracting phenolic compounds from plant materials. The results indicated that this compound provided higher yields compared to conventional solvents, highlighting its potential for use in natural product extractions .
Application in Pharmaceutical Development
In pharmaceutical research, this compound has been utilized as a solvent for drug formulation processes. Its compatibility with various active pharmaceutical ingredients (APIs) allows for improved solubility and bioavailability, making it a valuable component in drug development .
Mechanism of Action
The mechanism of action of diisopentyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extraction processes. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved or reacted with this compound .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Boiling Point : 173–173.4°C at 760 mmHg .
- Density : 0.778 g/cm³ at 20°C .
- Refractive Index : 1.407–1.409 .
- Flash Point : 45–46°C (flammable liquid) .
- Solubility : Insoluble in water .
- Vaporization Enthalpy : 51.4 kJ/mol at 298 K .
- Dielectric Constant : 2.8 at 20°C .
Comparison with Similar Compounds
Physical and Chemical Properties
| Compound | CAS No. | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Dielectric Constant (20°C) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| Diisopentyl ether | 544-01-4 | C₁₀H₂₂O | 173.2–173.4 | 0.778 | 2.8 | 45–46 |
| Diisopropyl ether | 108-20-3 | C₆H₁₄O | 68–69 | 0.719 | 2.1 | -28 |
| Diisobutyl ether | 628-55-7 | C₈H₁₈O | 122–123 | 0.764 | 2.7 | 16 |
| Ethyl propyl disulfide | N/A | C₅H₁₀S₂ | 173.7 | 0.993 | N/A | 64 |
Key Observations :
- Boiling Point : this compound has a higher boiling point than diisopropyl and diisobutyl ethers due to its larger molecular size and stronger van der Waals interactions .
- Flammability : this compound is less volatile than diisopropyl ether (flash point 45–46°C vs. -28°C) but more volatile than diisobutyl ether (flash point 16°C) .
- Dielectric Constant : Its dielectric constant (2.8) is intermediate between diisopropyl (2.1) and diisobutyl ether (2.7), reflecting moderate polarity .
Reactivity and Solvent Effects
- Grignard Reactions : this compound is preferred over diethyl ether in some syntheses due to higher boiling points, enabling reactions at elevated temperatures .
- Diastereoselectivity : In nucleophilic additions, this compound induces entropy-driven selectivity, contrasting with tetrahydrofuran (THF), which favors enthalpy-dominated pathways .
- Oxidation Sensitivity : Unlike diphenyl ethers, this compound is prone to oxidation, requiring stabilizers in prolonged storage .
Biological Activity
Diisopentyl ether (DPE), a chemical compound with the formula , is a member of the ether family and is primarily used as a solvent in various industrial applications. While its utility in chemical processes is well-documented, emerging research has begun to elucidate its biological activity, particularly concerning its toxicity and interactions with biological systems.
Understanding the physicochemical properties of DPE is crucial for evaluating its biological activity. The following table summarizes key characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 158.28 g/mol |
| Boiling Point | 180.4 °C |
| Vapor Pressure | 273 Pa at 25 °C |
| Water Solubility | 0.00275 g/L at 20 °C |
| Log Kow | 5.1 |
These properties suggest that DPE is relatively hydrophobic, which may influence its interaction with biological membranes and surfactants.
Toxicological Profile
Recent studies have highlighted the toxicological implications of DPE exposure, particularly in relation to lung surfactant functionality. Research indicates that DPE can disrupt the stability of lung surfactant films, which are critical for proper respiratory function. A study involving porcine lung surfactant exposed to DPE revealed significant alterations in surfactant properties, leading to impaired respiratory function characterized by shallow breathing and altered respiration sounds in animal models after inhalation exposure .
Case Study: Inhalation Toxicity
A specific case study demonstrated that after a 4-hour inhalation exposure to DPE, subjects exhibited clinical signs of respiratory distress. The study utilized various biophysical methods to assess changes in surfactant function, emphasizing the compound's potential to intercalate between phospholipids at the air-liquid interface, thereby destabilizing surfactant films . The findings underscore the importance of evaluating inhalation risks associated with DPE, especially in occupational settings.
Biological Activity Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Surfactant Disruption : DPE's ability to disrupt lung surfactant function is a primary concern, as it can lead to respiratory complications.
- Cell Membrane Interaction : Due to its hydrophobic nature, DPE may interact with cellular membranes, potentially altering membrane integrity and function.
- Toxicity Indicators : Toxicological assessments indicate that DPE may exhibit acute toxicity upon inhalation and dermal exposure, necessitating further investigation into its safety profile .
Environmental Impact
Beyond human health implications, the environmental impact of this compound has also been studied. Its low water solubility and high vapor pressure suggest that it can volatilize into the atmosphere, posing risks to air quality and potentially affecting aquatic ecosystems through atmospheric deposition .
Q & A
Basic Research Questions
Q. What are the key physical and thermodynamic properties of diisopentyl ether, and how are they experimentally determined?
- Methodological Answer :
- Density : Measure using a calibrated micropipette and high-precision balance (e.g., 0.778 g/cm³ at 20°C, validated via gravimetric analysis) .
- Boiling Point : Determine via distillation or differential scanning calorimetry (DSC). This compound has a boiling point of 172–174°C, validated against reference standards (e.g., DSC heating rate: 10°C/min under air) .
- Dielectric Constant : Measure using a dielectric constant (DC) app or capacitance bridge. Reported as 2.8 at 20°C .
- Refractive Index : Use an Abbe refractometer; typical range is 1.407–1.409 .
Q. What laboratory methods are recommended for synthesizing and purifying this compound?
- Methodological Answer :
- Synthesis : Employ the Williamson ether synthesis, reacting isoamyl alcohol with a suitable alkyl halide under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use fractional distillation to isolate this compound (boiling point ~173°C) from byproducts. Validate purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
Q. How should this compound be stored and handled to ensure safety in laboratory settings?
- Methodological Answer :
- Storage : Keep in a tightly sealed container away from ignition sources (flash point: 46°C). Store in a cool, well-ventilated area, compliant with UN transport guidelines (UN3271, Hazard Class 3) .
- Safety Protocols : Use fume hoods to avoid inhalation. In case of skin contact, wash with soap and water. For spills, neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in reported boiling points of this compound (e.g., 172.2°C vs. 173.2°C) be resolved?
- Methodological Answer :
- Calibration : Validate instrumentation (e.g., DSC or distillation apparatus) using certified reference materials. Differences may arise from impurities or atmospheric pressure variations.
- Sample Purity : Analyze via GC-MS to confirm purity >99%. Trace water or solvents can alter boiling points .
Q. What role does this compound’s dielectric constant (2.8) play in solvent selection for organic reactions?
- Methodological Answer :
- Polarity Implications : Low dielectric constants indicate non-polarity, making it suitable for SN2 reactions or stabilizing carbocation intermediates. Compare with diethyl ether (DC: 4.3) for reaction optimization .
- Empirical Testing : Conduct kinetic studies in this compound versus other ethers to assess reaction rates and selectivity .
Q. How can differential scanning calorimetry (DSC) be used to assess the thermal stability of this compound in oxidative environments?
- Methodological Answer :
- Protocol : Heat 5–10 mg samples from 25°C to 350°C at 10°C/min under air. Monitor endothermic peaks (melting) and exothermic decomposition events. This compound’s boiling point (172–174°C) serves as a calibration benchmark .
- Data Interpretation : Compare thermal profiles with literature values to detect impurities or degradation products .
Q. What analytical techniques are most effective for identifying trace impurities in this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
